molecular formula C8H16 B1429354 Cyclooctane-d16 CAS No. 92204-03-0

Cyclooctane-d16

Cat. No. B1429354
CAS RN: 92204-03-0
M. Wt: 128.31 g/mol
InChI Key: WJTCGQSWYFHTAC-SADLKCKLSA-N
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Description

Molecular Structure Analysis

Cyclooctane-d16 has a cyclic structure formed by linking eight carbon atoms together in a closed loop or ring, with two deuterium atoms attached to each carbon atom . The molecule is not flat; instead, it adopts a shape known as the “crown” conformation, which reduces the strain on the carbon-carbon bonds .


Chemical Reactions Analysis

Cyclooctane, the parent compound of Cyclooctane-d16, undergoes several chemical reactions. Notably, it undergoes combustion in the presence of oxygen to yield carbon dioxide and water . Besides combustion, cyclooctane also reacts with halogens (like chlorine or bromine) in the presence of UV light or heat, in a reaction known as halogenation .


Physical And Chemical Properties Analysis

Cyclooctane-d16 has a boiling point of 151 °C and a melting point of 10-12 °C. It has a density of 0.951 g/mL at 25 °C . It is a nonpolar molecule due to the symmetric arrangement of its carbon and deuterium atoms, meaning it is insoluble in polar solvents like water but readily dissolves in nonpolar solvents such as hexane or diethyl ether .

Scientific Research Applications

Enantioselective Synthesis from Carbohydrates

Cyclooctane derivatives, including Cyclooctane-d16, are used in enantioselective synthesis processes. A study by Paquette & Zhang (2005) describes a synthetic route to cyclooctane-1,2,3-triols and 1,2,3,4,5-pentaols starting from carbohydrates like d-glucose or d-arabinose. This involves zirconocene-promoted ring contraction and sigmatropic rearrangement, highlighting cyclooctane derivatives' role in advanced synthetic chemistry.

Solid-State Chemistry of Molecular Clusters

In the field of solid-state chemistry, cyclooctane derivatives play a significant role in studying molecular clusters and activation processes. A study conducted by Siedle et al. (1989) discusses the reaction of cyclooctene with D2 gas in solid state, producing cyclooctane containing up to 16 deuterium atoms. This research provides insight into C-H activation involving intermediate species with coordinated cyclooctene, demonstrating cyclooctane derivatives' importance in understanding molecular interactions in solid states.

Topological Analysis in Organic Synthesis

Cyclooctane derivatives are also essential in topological analysis within organic synthesis. Liu & Zhang (2021) discuss the use of cyclooctane in the synthesis of various compounds and its role as an intermediate in organic synthesis. By analyzing the resistance distance in cyclooctane derivatives, they derive various invariants like the Kirchhoff index, contributing significantly to understanding the physical and chemical properties of these compounds.

High-Pressure Phase Transition Studies

Studies on the phase transitions of cyclooctane derivatives under high pressure contribute significantly to material science. Ren et al. (2015) investigated cyclooctanol under high pressure, revealing insights into phase transitions in response to pressure changes. Their findings suggest the importance of compression rate in the phase transition of cyclooctane derivatives, which is crucial for understanding the behavior of materials under different physical conditions.

Safety And Hazards

Cyclooctane, the parent compound of Cyclooctane-d16, is classified as a flammable liquid and an aspiration hazard . It may be fatal if swallowed and enters airways. In case of skin contact, contaminated clothing should be removed immediately, and the skin should be rinsed with water .

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecadeuteriocyclooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-2-4-6-8-7-5-3-1/h1-8H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTCGQSWYFHTAC-SADLKCKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclooctane-d16

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclooctane-d16
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Reactant of Route 3
Cyclooctane-d16
Reactant of Route 4
Cyclooctane-d16
Reactant of Route 5
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Reactant of Route 6
Cyclooctane-d16

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